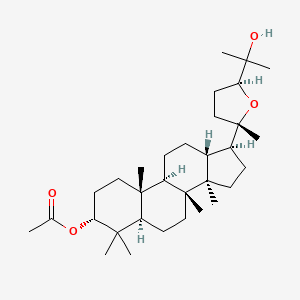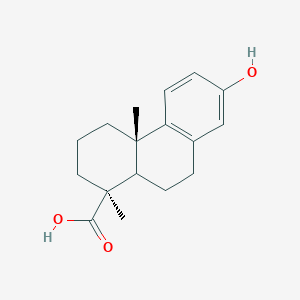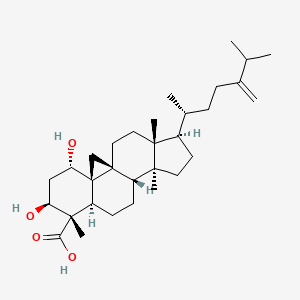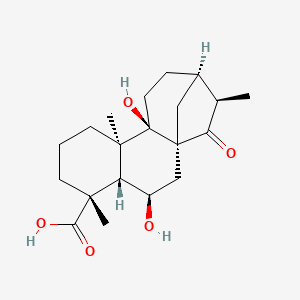
14β-苯甲酰氧基-2-脱乙酰紫杉醇 VI
描述
14beta-Benzoyloxy-2-deacetylbaccatin VI is a diterpenoid compound derived from the barks of the Taxus chinensis plant . It is a member of the taxoid family, which is known for its significant biological activities, particularly in the field of cancer research.
科学研究应用
14beta-Benzoyloxy-2-deacetylbaccatin VI has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex taxoid compounds.
Biology: Studied for its effects on cell growth and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the development of new chemotherapeutic drugs.
Industry: Utilized in the production of high-value taxoid derivatives for pharmaceutical applications
生化分析
Biochemical Properties
14beta-Benzoyloxy-2-deacetylbaccatin VI plays a crucial role in biochemical reactions, particularly in the inhibition of microtubule depolymerization. It interacts with tubulin, a protein that is a key component of the microtubule structure . By binding to tubulin, 14beta-Benzoyloxy-2-deacetylbaccatin VI stabilizes microtubules and prevents their disassembly, which is essential for cell division. This interaction is vital for its role in cancer treatment, as it disrupts the mitotic process in rapidly dividing cancer cells.
Cellular Effects
14beta-Benzoyloxy-2-deacetylbaccatin VI has profound effects on various types of cells and cellular processes. It influences cell function by stabilizing microtubules, which affects cell division and leads to cell cycle arrest at the G2/M phase . This compound also impacts cell signaling pathways, particularly those involved in apoptosis (programmed cell death). By inducing apoptosis, 14beta-Benzoyloxy-2-deacetylbaccatin VI can effectively reduce the proliferation of cancer cells. Additionally, it affects gene expression related to cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of 14beta-Benzoyloxy-2-deacetylbaccatin VI involves its binding to the beta-tubulin subunit of microtubules . This binding stabilizes the microtubule structure and prevents its depolymerization, which is crucial for maintaining cell shape, intracellular transport, and cell division. The compound’s ability to inhibit microtubule disassembly leads to the disruption of mitotic spindle formation, resulting in cell cycle arrest and apoptosis. Furthermore, 14beta-Benzoyloxy-2-deacetylbaccatin VI can modulate the expression of genes involved in cell cycle regulation and apoptosis, enhancing its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14beta-Benzoyloxy-2-deacetylbaccatin VI change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that 14beta-Benzoyloxy-2-deacetylbaccatin VI can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of 14beta-Benzoyloxy-2-deacetylbaccatin VI vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 14beta-Benzoyloxy-2-deacetylbaccatin VI can exhibit toxic effects, including myelosuppression (suppression of bone marrow activity) and neurotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
14beta-Benzoyloxy-2-deacetylbaccatin VI is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted through the urine and feces. The metabolic pathways of 14beta-Benzoyloxy-2-deacetylbaccatin VI also involve interactions with cofactors such as NADPH, which are essential for its biotransformation.
Transport and Distribution
Within cells and tissues, 14beta-Benzoyloxy-2-deacetylbaccatin VI is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, 14beta-Benzoyloxy-2-deacetylbaccatin VI can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound can also be influenced by factors such as tissue perfusion and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of 14beta-Benzoyloxy-2-deacetylbaccatin VI is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with microtubules to stabilize their structure. Additionally, 14beta-Benzoyloxy-2-deacetylbaccatin VI can be directed to specific cellular compartments through targeting signals and post-translational modifications. These modifications can influence the compound’s localization and enhance its ability to disrupt microtubule dynamics and induce apoptosis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Benzoyloxy-2-deacetylbaccatin VI involves multiple steps, starting from the extraction of natural precursors from the Taxus chinensis plant. The key steps include:
Oxidation and Reduction Reactions: These reactions are used to modify the functional groups on the precursor molecules.
Esterification: This step involves the formation of ester bonds, which are crucial for the final structure of the compound.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods: Industrial production of 14beta-Benzoyloxy-2-deacetylbaccatin VI typically involves large-scale extraction from the Taxus chinensis plant, followed by chemical synthesis to enhance yield and purity. The use of bioreactors and advanced purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications .
Types of Reactions:
Oxidation: 14beta-Benzoyloxy-2-deacetylbaccatin VI can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which can be further studied for their biological activities .
作用机制
The mechanism of action of 14beta-Benzoyloxy-2-deacetylbaccatin VI involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By stabilizing microtubules, the compound inhibits cell division, leading to apoptosis in cancer cells. This mechanism is similar to that of other taxoid compounds, making it a valuable candidate for anti-cancer research .
相似化合物的比较
- 14beta-Benzoyloxybaccatin IV
- 14beta-Benzoyloxy-13-deacetylbaccatin IV
Comparison: 14beta-Benzoyloxy-2-deacetylbaccatin VI is unique due to its specific structural modifications, which enhance its biological activity and stability compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical synthesis and research .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,9,11,12,15-pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O15/c1-17-26-28(49-20(4)40)31(50-21(5)41)35(9)24(47-18(2)38)15-25-36(16-46-25,52-22(6)42)29(35)30(43)37(45,34(26,7)8)32(27(17)48-19(3)39)51-33(44)23-13-11-10-12-14-23/h10-14,24-25,27-32,43,45H,15-16H2,1-9H3/t24-,25+,27+,28+,29-,30-,31-,32-,35+,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVBWJAVYPFDJ-PRWXGGKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B1151750.png)

